molecular formula C15H15N3O2 B1681204 Tacedinaline CAS No. 112522-64-2

Tacedinaline

Cat. No. B1681204
Key on ui cas rn: 112522-64-2
M. Wt: 269.30 g/mol
InChI Key: VAZAPHZUAVEOMC-UHFFFAOYSA-N
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Patent
US08729130B2

Procedure details

To a 0° C. solution of tert-butyl (2-(4-acetamidobenzamido)phenyl)carbamate 1.5 (3.5 g, 9.5 mmol) in dry dichloromethane (55 mL) was added trifluoroacetic acid (22 mL) dropwise. The mixture was allowed to slowly warm to 23° C. for 2 hours until the reaction was complete. The solvents were removed in vacuo. The reaction mixture was diluted with water and the pH was adjusted to ˜8 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate was filtered, washed with water and ether, and dried under vacuum to afford 4-acetamido-N-(2-aminophenyl)benzamide 1.6 as an off-white solid. Yield 1.6=2.4 g (96%).
Name
tert-butyl (2-(4-acetamidobenzamido)phenyl)carbamate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:27]=[CH:26][C:8]([C:9]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH:18]C(=O)OC(C)(C)C)=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].FC(F)(F)C(O)=O>ClCCl>[C:1]([NH:4][C:5]1[CH:27]=[CH:26][C:8]([C:9]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH2:18])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
tert-butyl (2-(4-acetamidobenzamido)phenyl)carbamate
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2)NC(OC(C)(C)C)=O)C=C1
Name
Quantity
22 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
55 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C(=O)NC2=C(C=CC=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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